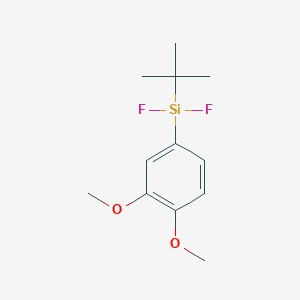![molecular formula C11H23BrO3 B12589110 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol CAS No. 591218-82-5](/img/structure/B12589110.png)
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol is a chemical compound with a complex structure that includes a bromohexyl group, an ether linkage, and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol typically involves multiple steps. One common method starts with the preparation of the bromohexyl intermediate, which is then reacted with a suitable diol under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high purity and consistency, with rigorous quality control measures in place. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids like sulfuric acid for esterification. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation can produce corresponding aldehydes or ketones .
Scientific Research Applications
2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The bromohexyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The ether linkage and diol backbone may also play a role in the compound’s overall bioactivity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-{[(6-Bromohexyl)oxy]ethoxy}methyl-1,3-dichlorobenzene: Similar structure but with a dichlorobenzene ring.
2-Methyl-1,3-propanediol: Shares the propane-1,3-diol backbone but lacks the bromohexyl group.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in research and industry .
Properties
CAS No. |
591218-82-5 |
|---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-(6-bromohexoxymethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H23BrO3/c1-11(8-13,9-14)10-15-7-5-3-2-4-6-12/h13-14H,2-10H2,1H3 |
InChI Key |
QTAGIXBJVWEBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)COCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
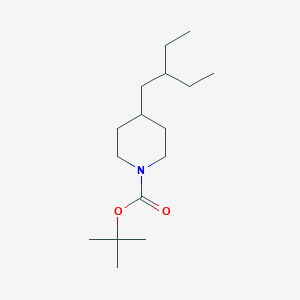
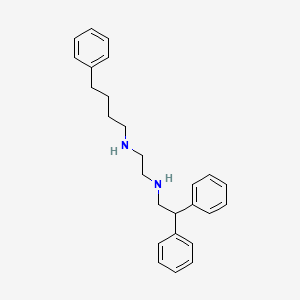
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
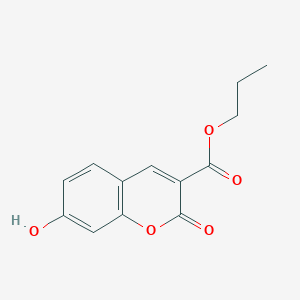
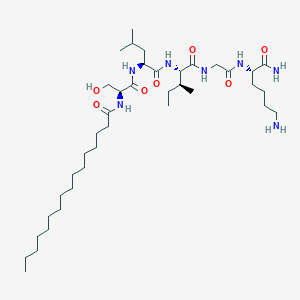
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)

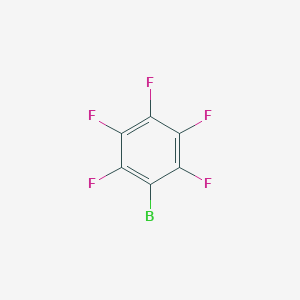

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
